molecular formula C15H18N2O3 B12874954 5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(4-morpholinylmethyl)- CAS No. 61195-09-3

5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(4-morpholinylmethyl)-

Katalognummer: B12874954
CAS-Nummer: 61195-09-3
Molekulargewicht: 274.31 g/mol
InChI-Schlüssel: CBNVETHZHOGIAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a morpholinomethyl group and a p-tolyl group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one typically involves the reaction of p-tolyl isoxazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials:

    p-Tolyl isoxazole and morpholine.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the reaction mixture to a temperature range of 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Morpholinomethyl)-3-phenylisoxazol-5(2H)-one
  • 4-(Morpholinomethyl)-3-(m-tolyl)isoxazol-5(2H)-one
  • 4-(Morpholinomethyl)-3-(o-tolyl)isoxazol-5(2H)-one

Uniqueness

4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

61195-09-3

Molekularformel

C15H18N2O3

Molekulargewicht

274.31 g/mol

IUPAC-Name

3-(4-methylphenyl)-4-(morpholin-4-ylmethyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H18N2O3/c1-11-2-4-12(5-3-11)14-13(15(18)20-16-14)10-17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3

InChI-Schlüssel

CBNVETHZHOGIAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.